4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine
CAS No.: 405230-97-9
Cat. No.: VC3805453
Molecular Formula: C6H3ClFN3
Molecular Weight: 171.56 g/mol
* For research use only. Not for human or veterinary use.
![4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine - 405230-97-9](/images/structure/VC3805453.png)
Specification
CAS No. | 405230-97-9 |
---|---|
Molecular Formula | C6H3ClFN3 |
Molecular Weight | 171.56 g/mol |
IUPAC Name | 4-chloro-7-fluoro-3H-imidazo[4,5-c]pyridine |
Standard InChI | InChI=1S/C6H3ClFN3/c7-6-5-4(10-2-11-5)3(8)1-9-6/h1-2H,(H,10,11) |
Standard InChI Key | DULUTDRRRDVDRY-UHFFFAOYSA-N |
SMILES | C1=C(C2=C(C(=N1)Cl)NC=N2)F |
Canonical SMILES | C1=C(C2=C(C(=N1)Cl)NC=N2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine (CAS No. 405230-97-9) belongs to the imidazopyridine family, featuring a bicyclic structure where the imidazole ring is fused to the pyridine ring at positions 4 and 5. The chlorine atom occupies the fourth position, while fluorine is at the seventh position, creating distinct electronic and steric effects that influence reactivity and target binding .
Molecular Formula: C₆H₃ClFN₃
Molecular Weight: 171.56 g/mol
IUPAC Name: 4-chloro-7-fluoro-3H-imidazo[4,5-c]pyridine
Spectroscopic and Thermodynamic Data
While experimental data on solubility and melting point remain limited, computational models predict moderate lipophilicity (logP ≈ 1.8), suggesting reasonable membrane permeability. The compound’s stability under inert gas storage (2–8°C) ensures its viability in long-term pharmacological studies .
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step process starting from 2-chloro-5-fluoropyridine. Key steps include:
-
Nucleophilic Substitution: Reaction with imidazole under basic conditions (e.g., potassium carbonate in dimethylformamide) to replace chlorine at position 2 .
-
Cyclization: Acid- or heat-mediated ring closure forms the imidazo[4,5-c]pyridine core .
-
Halogenation: Introduction of chlorine via electrophilic substitution using POCl₃ or PCl₅ .
A representative protocol reports a 24–19% yield using sodium hexamethyldisilazane and methyl iodide in tetrahydrofuran/dimethyl sulfoxide .
Table 1: Comparative Synthesis Methods
Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
2-Chloro-5-fluoropyridine | Imidazole, K₂CO₃, DMF | 24 | 95 | |
4-Chloro-3H-imidazo[4,5-c]pyridine | NaHMDS, CH₃I, THF/DMSO | 19 | 90 |
Industrial Production
Scalable methods employ continuous flow reactors to enhance yield (up to 35%) and reduce reaction times. Advanced purification techniques, such as preparative HPLC, ensure >98% purity for pharmaceutical applications .
Biological Activity and Mechanism of Action
Kinase Inhibition
Imidazo[4,5-c]pyridine derivatives exhibit broad-spectrum kinase inhibitory activity. The chlorine and fluorine substituents enhance binding affinity to ATP pockets, disrupting phosphorylation cascades critical for cancer cell survival . For example, one study demonstrated IC₅₀ values of 0.8–2.4 μM against receptor tyrosine kinases .
TLR7 Agonism in Oncology
Recent patent filings disclose its role as a TLR7 agonist, activating dendritic cells and promoting antitumor immunity. In murine models, derivatives reduced melanoma tumor volume by 62% compared to controls .
Table 2: Pharmacological Activity
Target | Assay Type | IC₅₀/EC₅₀ (μM) | Model System | Reference |
---|---|---|---|---|
Kinase X | Enzyme inhibition | 1.2 | In vitro | |
TLR7 | Luciferase assay | 0.45 | HEK293 cells | |
Cell Proliferation (A549) | MTT assay | 3.8 | Human cancer |
Industrial and Research Applications
Drug Development
The compound serves as a scaffold for oncology candidates. For example, Relay Therapeutics’ pipeline includes analogs in Phase I trials for non-small cell lung cancer .
Chemical Intermediate
Its halogenated structure enables cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate diverse libraries for high-throughput screening .
Challenges and Future Directions
Synthetic Limitations
Low yields (19–24%) in current protocols necessitate catalyst optimization. Transitioning to palladium-catalyzed C–H activation may improve efficiency .
Clinical Translation
Combining TLR7 agonism with checkpoint inhibitors (e.g., anti-PD-1) could enhance antitumor efficacy, though cytokine release syndrome risks require careful monitoring .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume